2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, the reagents used, the conditions required, and the yield of the product.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including its stereochemistry, its conformation, and its electronic structure.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions that the compound undergoes, including the reaction conditions, the reaction mechanism, and the products formed.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antipsychotic Potential of Pyrazole Derivatives
Research into pyrazole derivatives, such as the study conducted by Wise et al. (1987), has uncovered their potential as novel antipsychotic agents. These compounds were shown to exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a unique mechanism of action. This study specifically explored the pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing that certain analogues with methyl groups on the pyrazole ring and a 3-chloro substituent on the phenyl ring showed maximal activity. The findings could indicate the scientific research applications of complex pyrazole derivatives in developing new antipsychotic medications with fewer side effects related to dopamine receptor interactions (Wise et al., 1987).
Synthesis and Characterization of Oxadiazole Derivatives
The synthesis and biological screening of oxadiazole derivatives, as documented by Rehman et al. (2013), is another area of significant interest. These compounds were synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, showing promise for the treatment of conditions like Alzheimer's disease. This work demonstrates the versatility of oxadiazole and pyrazole derivatives in synthesizing compounds with potential therapeutic applications, highlighting the relevance of such compounds in scientific research for discovering novel bioactive substances (Rehman et al., 2013).
Antimicrobial and Anticancer Activities
Further studies have explored the antimicrobial and anticancer activities of pyrazole derivatives. Hafez et al. (2016) synthesized a series of compounds featuring a pyrazole core and evaluated them for antimicrobial and anticancer efficacy. Some of these compounds showed higher activity than standard drugs, indicating the potential of such structures in developing new antimicrobial and anticancer therapies. This research underscores the importance of pyrazole derivatives in medicinal chemistry, especially in the search for new treatments for infectious diseases and cancer (Hafez et al., 2016).
Safety And Hazards
This would involve a detailed analysis of the safety and hazards associated with the compound, including its toxicity, its flammability, and its environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound, including potential applications, potential modifications, and potential areas of study.
I hope this general approach helps! If you have specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O2/c1-12-5-4-6-13(2)18(12)26-16(31)11-30-19(24)17(21(25-3)28-30)22-27-20(29-32-22)14-7-9-15(23)10-8-14/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIYJSNKJLADBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide |
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